2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with amino, phenylamino, and phenylsulfonyl groups, along with an acetamide moiety linked to a dimethoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions:
Acetamide Formation: The final step includes the acylation of the pyrazole derivative with 3,4-dimethoxyphenylacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and
Biological Activity
The compound 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is C18H20N4O4S. The structure features a pyrazole ring substituted with an amino group and a phenylsulfonyl moiety, along with a dimethoxyphenyl acetamide side chain. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation. The specific mechanisms often involve the inhibition of protein kinases that are crucial for tumor growth and survival.
- Case Study: A study demonstrated that a similar pyrazole compound inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. This was attributed to the compound's ability to activate caspases and alter the expression of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
- Mechanism: By inhibiting COX-2, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain .
Antioxidant Activity
Antioxidant properties have been observed in several pyrazole derivatives, suggesting that this compound may scavenge free radicals and reduce oxidative stress.
- Research Findings: In vitro assays revealed that similar compounds significantly decreased reactive oxygen species (ROS) levels in human cells, indicating their potential as antioxidant agents .
Pharmacological Profile
The pharmacological profile of this compound includes:
Properties
IUPAC Name |
2-[5-amino-3-anilino-4-(benzenesulfonyl)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-34-20-14-13-18(15-21(20)35-2)27-22(31)16-30-24(26)23(36(32,33)19-11-7-4-8-12-19)25(29-30)28-17-9-5-3-6-10-17/h3-15H,16,26H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWADHLENJRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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